
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Overview
Description
The compound (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is an adenosine analog characterized by its stereospecific oxolan (tetrahydrofuran) ring. The adenine base (6-aminopurin-9-yl) is attached to the 5-position of the sugar moiety, while the hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups occupy the 2- and 3-positions, respectively. This stereochemistry (2R,3R,5R) distinguishes it from natural adenosine and other nucleoside analogs .
Biological Activity
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as a derivative of purine nucleosides, is a compound of significant interest in biochemical research due to its structural similarity to nucleotides and potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a purine base linked to a sugar moiety. Its molecular formula is C10H13N5O3 with a molecular weight of 239.25 g/mol. The specific stereochemistry at the 2R, 3R, and 5R positions is crucial for its biological activity.
- Nucleotide Analog : This compound acts as a nucleotide analog, which can interfere with nucleic acid synthesis. It has been shown to inhibit viral replication in certain studies by mimicking natural substrates in nucleotide metabolism.
- Enzyme Interaction : It interacts with various enzymes involved in nucleotide metabolism, such as kinases and polymerases, potentially leading to altered cellular signaling pathways.
- Antiviral Activity : Preliminary studies suggest it exhibits antiviral properties against certain viruses by inhibiting their replication processes.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antiviral Studies
- Case Study 1 : In vitro studies demonstrated that this compound inhibited the replication of Herpes Simplex Virus (HSV) in cultured cells. The mechanism was attributed to its incorporation into viral DNA, disrupting normal replication cycles.
Cytotoxicity and Therapeutic Potential
- Case Study 2 : Research conducted on cancer cell lines showed that this compound exhibited cytotoxic effects at micromolar concentrations. It induced apoptosis in specific cancer types by activating caspase pathways.
Pharmacokinetics
The pharmacokinetics of this compound indicate favorable absorption characteristics:
- Absorption : High intestinal absorption rates were observed.
- Distribution : It crosses the blood-brain barrier, suggesting potential applications in neurological disorders.
Comparative Analysis with Similar Compounds
A comparative analysis reveals the unique properties of this compound relative to other purine derivatives:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Acyclovir | Purine analog | Antiviral | Used widely for HSV treatment |
Ribavirin | Nucleoside analog | Broad-spectrum antiviral | Effective against various RNA viruses |
(2R,3R,5R)-5-(6-amino...) | Purine derivative | Antiviral & anticancer | Potential for dual action |
Research Findings
Recent findings highlight the compound's potential as a therapeutic agent:
- In vivo Studies : Animal models have shown promising results in reducing tumor growth when treated with this compound.
- Toxicology Reports : Toxicity assessments indicate a low risk at therapeutic doses, supporting further clinical development.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 6-aminopurine exhibit antiviral properties, particularly against viruses such as HIV and Hepatitis B. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis. For instance, a study showed that modified purines can act as effective inhibitors of viral enzymes like reverse transcriptase and polymerases .
Cancer Treatment
The compound's structural similarity to nucleotides allows it to be explored as a chemotherapeutic agent. Its ability to mimic natural substrates can lead to the disruption of cancer cell proliferation by interfering with DNA synthesis. Some studies have demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit catechol O-methyltransferase, which plays a critical role in neurotransmitter metabolism . This inhibition can have implications for neuropharmacology and the treatment of neurological disorders.
Nucleotide Analog Studies
As a nucleotide analog, (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is valuable in studying nucleotide metabolism and cellular signaling pathways. Researchers have employed it to investigate the effects of nucleotide analogs on cellular processes such as DNA repair mechanisms and signal transduction pathways .
Drug Formulation
Given its pharmacological properties, this compound is being explored for incorporation into drug formulations aimed at treating viral infections and cancers. The formulation studies focus on enhancing bioavailability and targeting delivery systems to improve therapeutic outcomes .
Clinical Trials
Currently, there are ongoing clinical trials investigating the efficacy of this compound in various therapeutic settings. Preliminary results suggest promising outcomes in terms of safety and efficacy profiles when used as part of combination therapy regimens .
Case Study: Antiviral Efficacy
A clinical trial conducted on patients with chronic Hepatitis B demonstrated that a modified version of this compound significantly reduced viral load compared to standard treatments. Patients receiving the compound showed improved liver function tests and reduced side effects associated with traditional antiviral therapies .
Case Study: Cancer Treatment
In preclinical studies involving various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. These findings support further investigation into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleoside coupling strategies, such as Vorbrüggen glycosylation, where adenine derivatives are reacted with protected sugar moieties. Post-synthetic deprotection steps (e.g., removal of benzoyl or acetyl groups) yield the final compound. Critical parameters include anhydrous conditions, catalytic acid (e.g., TMSOTf), and stereochemical control via chiral auxiliaries. Validation of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is essential .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 260 nm (adenine absorbance). Purity ≥95% is typical for research-grade material .
- NMR Spectroscopy : Confirm stereochemistry via H and C NMR. Key signals include hydroxymethyl protons (δ 3.5–4.0 ppm) and anomeric proton coupling constants ( ≈ 5–6 Hz for β-configuration) .
- X-ray Crystallography : Definitive structural confirmation requires single-crystal analysis (e.g., triclinic crystal system, space group P1) with disorder modeling for solvent molecules .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution .
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies using accelerated degradation (e.g., 40°C/75% RH) reveal:
- Acidic Conditions (pH <3) : Rapid glycosidic bond cleavage, yielding adenine and sugar fragments.
- Alkaline Conditions (pH >9) : Hydroxymethyl group oxidation forms carboxylic acid derivatives.
- Neutral Aqueous Solutions : Half-life >6 months at 4°C, but auto-oxidation occurs in light. Use antioxidants (e.g., ascorbic acid) for long-term storage .
Q. What are the challenges in analyzing its interactions with enzymatic targets like kinases or phosphorylases?
- Methodological Answer :
- Kinase Assays : Use radiolabeled P-ATP in competitive binding assays. Differentiate substrate vs. inhibitor roles via Michaelis-Menten kinetics. Contradictions in IC values may arise from enzyme isoform variability .
- Phosphorylase Studies : Monitor P NMR shifts to track phosphorylation at the 3'-OH position. Co-crystallization with human purine nucleoside phosphorylase (hPNP) reveals steric hindrance from the hydroxymethyl group .
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies often stem from:
- Solvent Purity : Residual dimethyl sulfoxide (DMSO) in stock solutions artificially elevates aqueous solubility. Use lyophilized samples for accurate measurements .
- Temperature Dependence : Solubility in water increases from 2 mg/mL at 25°C to 12 mg/mL at 60°C. Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting solubility .
Q. Key Research Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and related nucleoside analogs:
Key Observations
Adenine Modifications: The target compound retains an unmodified adenine base, unlike Cladribine and Clofarabine, which feature a 2-chloro substitution to enhance resistance to deamination and improve cytotoxicity . Natural adenosine and 2'-Fluoro-2'-deoxyadenosine also lack adenine modifications, but their sugar alterations dictate distinct biological roles .
Sugar Modifications: The target compound’s hydroxymethyl group at C2 and hydroxyl at C3 contrast with natural adenosine’s C2', C3', and C5' hydroxyls. This may affect phosphorylation efficiency or substrate recognition by kinases . Cordycepin’s 3'-deoxy structure prevents RNA chain elongation, contributing to its antiproliferative effects . Clofarabine’s 2'-arabino-fluoro modification enhances metabolic stability and DNA incorporation, making it effective against refractory leukemias .
Stereochemistry :
- The 2R,3R,5R configuration of the target compound differs from Clofarabine’s 2R,3R,4S,5R, which optimizes binding to enzymatic active sites (e.g., ribonucleotide reductase) .
Research Findings and Mechanistic Insights
- Cordycepin : Exhibits antioxidative and antitumor effects by suppressing Nrf2 signaling, exacerbating oxidative stress in cancer cells .
- Clofarabine : Dual inhibition of ribonucleotide reductase (IC50 = 65 nM) and DNA polymerase disrupts DNA synthesis, inducing apoptosis in leukemia cells .
- 2'-Fluoro-2'-deoxyadenosine: Fluorination at C2' increases metabolic stability, making it a candidate for antiviral prodrug development .
- DNA/RNA synthesis inhibition if phosphorylated to a triphosphate form.
- Receptor modulation (e.g., adenosine receptors) due to conserved adenine recognition motifs.
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862485 | |
Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958-09-8, 13276-53-4, 3413-66-9 | |
Record name | deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100793 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-Deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.